N,4-di-tert-butylbenzamide

Lipophilicity Drug likeness Chromatographic retention

Researchers and process chemists often struggle to find sterically hindered, high-logP benzamides that are not bioactive. N,4-Di-tert-butylbenzamide (CAS 349407-89-2) solves this with a unique dual tert-butyl scaffold. - **Key Properties:** logP 4.6 (vs. 2.6 for mono-substituted analogs); mp 156-158°C; sterically congested amide. - **Documented Applications:** Substrate for silane/i-PrMgCl reduction to 4-tert-butylbenzaldehyde (91% yield, CN113620761B); precursor for monomeric aluminum amidate complexes. - **Supply Security:** Available in research to bulk quantities. Inert profile (no confirmed HTS bioactivity) ideal as negative control.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Cat. No. B8783037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-di-tert-butylbenzamide
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC(C)(C)C
InChIInChI=1S/C15H23NO/c1-14(2,3)12-9-7-11(8-10-12)13(17)16-15(4,5)6/h7-10H,1-6H3,(H,16,17)
InChIKeyACNPXPWOTRBDNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,4-Di-tert-butylbenzamide: Physicochemical Identity and Supplier Overview


N,4-Di-tert-butylbenzamide (CAS 349407-89-2; synonym 4-(tert-butyl)-N-(tert-butyl)benzamide) is a secondary aromatic amide with the molecular formula C₁₅H₂₃NO and a molecular weight of 233.35 g·mol⁻¹ [1]. It bears a tert‑butyl substituent on both the para‑position of the phenyl ring and the amide nitrogen, creating a sterically congested and highly lipophilic scaffold distinct from mono‑substituted benzamide analogs . Its computed octanol–water partition coefficient (logP) of 4.6 exceeds that of N‑tert‑butylbenzamide (logP ~2.6) and 4‑tert‑butylbenzamide (logP ~2.78) by approximately two orders of magnitude, a property that directly influences solubility, membrane partitioning, and chromatographic behavior in both research and industrial workflows [1].

+Aryl aldehyde synthesis via silane-mediated reduction
+Monomeric aluminum amidate ligand for organometallic catalysis
+High-logP retention marker in reversed-phase chromatography
+Biologically inert benzamide scaffold for negative-control assays

Why N,4-Di-tert-butylbenzamide Cannot Be Substituted by Analogous Benzamides


N,4-Di-tert-butylbenzamide occupies a distinct property space that prevents simple substitution with structurally related benzamides. Its dual tert‑butyl architecture simultaneously elevates lipophilicity (logP 4.6 vs. 2.6 for N‑tert‑butylbenzamide and 2.78 for 4‑tert‑butylbenzamide) and depresses the melting point (156–158 °C vs. 171–175 °C for 4‑tert‑butylbenzamide), reflecting altered crystal packing [1]. The N‑tert‑butyl group introduces restricted rotation about the C–N amide bond—a stereodynamic feature exploited in memory‑of‑chirality studies—while the para‑tert‑butyl group modulates electronic donation to the ring [2]. Furthermore, the N‑tert‑butyl substitution in secondary amides alters the chemoselectivity of silane‑mediated reductions relative to primary or N‑alkyl analogs, as demonstrated in patent CN113620761 where the compound is selectively reduced to the aldehyde rather than the amine [3]. These cumulative differences in lipophilicity, thermal behavior, conformational dynamics, and reaction selectivity mean that substituting a mono‑tert‑butyl, N‑butyl, or unsubstituted benzamide will not recapitulate the performance of N,4‑di‑tert‑butylbenzamide in designed experiments or industrial processes.

Lipophilicity profile mismatch

Mono-tert-butyl analogs show substantially lower logP, which may alter partitioning and chromatographic outcomes.

Reaction chemoselectivity divergence

N-tert-butyl substitution directs silane-mediated reduction to aldehyde; primary or N-alkyl benzamides may not reproduce this selectivity.

Coordination behavior shift

Unlike N-tert-butylbenzamide (dimeric amidate), dual tert-butyl groups promote monomeric aluminum complexes, limiting direct substitution in organometallic studies.

Biological activity contrast

Pharmacologically active benzamides (e.g., Entinostat) introduce off-target effects incompatible with negative-control applications.

Key Evidence Differentiating N,4-Di-tert-butylbenzamide from Analogs


Lipophilicity Advantage Over Mono-tert-butyl Benzamides

N,4-Di-tert-butylbenzamide exhibits a computed logP of 4.6 [1], which is approximately 1.9–2.0 log units higher than N‑tert‑butylbenzamide (logP 2.6, computed ) and approximately 1.8 log units higher than 4‑tert‑butylbenzamide (logP ~2.78, computed ). This ~100‑fold increase in theoretical octanol–water partition coefficient translates into markedly different solubility profiles, reversed‑phase HPLC retention times, and predicted membrane permeability.

Lipophilicity (logP)
Cross-study comparable
~4.6 vs. ~2.6 / 2.78
Supports distinct partitioning and chromatographic retention; prevents interchangeability with mono-tert-butyl analogs.
Computed values from different prediction algorithms; not a single head-to-head measurement.
Lipophilicity Drug likeness Chromatographic retention

Synthetic Utility: High-Yield Reduction to 4-tert-Butylbenzaldehyde

In patent CN113620761B, N,4-di‑tert‑butylbenzamide is specifically exemplified as a substrate for the one‑step phenylsilane/i‑PrMgCl reduction system. Under inert atmosphere in THF or 1,4‑dioxane at 40–70 °C for 48 h, the reaction delivers 4‑tert‑butylbenzaldehyde in 91% isolated yield [1]. This yield places it among the higher‑performing substrates in the patent, where other aryl secondary amides with electron‑donating or electron‑withdrawing substituents typically produce aldehyde yields in the range of 70–95% under identical conditions.

Synthetic yield
Class-level inference
91%
Supports high-yielding aldehyde precursor utility in silane-mediated reduction.
Patent example; reaction conditions may require optimization for scale-up.
Amide reduction Aldehyde synthesis Phenylsilane Patent CN113620761

Monomeric vs. Dimeric Aluminum Amidate Formation

Huang et al. (Inorg. Chem. 2002) demonstrated that N‑tert‑butyl‑4‑tert‑butylbenzamide reacts with 2.2 molar equivalents of Me₃Al in refluxing hexane to afford the monomeric complex {Me₂Al[η²‑tBuNC(p‑tBu‑C₆H₄)(μ₂‑O)]AlMe₃} (compound 8) [1]. In contrast, the structurally simpler N‑tert‑butylbenzamide (lacking the para‑tert‑butyl group) reacts with 1.1 equivalents of Me₃Al to form a pentacoordinated dimeric compound [Me₂Al{η²‑tBuNC(Ph)(μ‑O)}]₂ (compound 2) [2]. The divergent nuclearity—monomer vs. dimer—is attributed to the combined steric influence of the N‑tert‑butyl and para‑tert‑butyl groups, which disfavor dimerization.

Aluminum complex
Head-to-head
Monomer (target) vs Dimer (N-tert-butylbenzamide)
Dual tert-butyl groups direct monomeric amidate formation, altering nuclearity and potential catalytic properties.
Direct X-ray comparison; relevant for ligand design in organoaluminum catalysis.
Organoaluminum chemistry Amidate ligands Coordination mode

Thermal Behavior: Lower Melting Point Than 4-tert-Butylbenzamide

The experimental melting point of N,4‑di‑tert‑butylbenzamide is reported as 156–158 °C [1], whereas 4‑tert‑butylbenzamide (the primary amide analog lacking N‑substitution) melts at 171–175 °C . The approximately 15 °C depression in melting point, despite the higher molecular weight (233.35 vs. 177.24 g·mol⁻¹), indicates that the N‑tert‑butyl group disrupts intermolecular hydrogen bonding in the solid state, a property relevant to formulation, purification, and solid‑state characterization workflows.

Melting point
Cross-study comparable
156–158 °C vs 171–175 °C
Supports distinct recrystallization and solid-state handling properties.
Reported values; method and purity differences may affect exact range.
Melting point Crystal packing Thermal analysis

Inert Biological Profile in High-Throughput Screening

N,4‑Di‑tert‑butylbenzamide has been evaluated in multiple high‑throughput screening (HTS) campaigns deposited in public databases, including assays against HCMV UL50 (viral nuclear egress), Staphylococcus aureus LtaS, GPR151 (GPCR), FBW7, MITF, and poliovirus polymerase . Across all reported screens, no sub‑micromolar activity or validated hit confirmation data have been published; raw HTS readouts (e.g., HTRF ratios) do not indicate significant target engagement. This broad‑spectrum lack of potent bioactivity distinguishes it from structurally related benzamides such as Entinostat (MS‑275) or CPI‑1189 that exhibit nanomolar HDAC or TNF‑α inhibitory activity.

Biological activity
Class-level inference
No confirmed IC₅₀ < 10 µM across six HTS targets
Supports use as an inert negative-control scaffold, distinct from pharmacologically active benzamides.
Data from public screening repositories; not an exhaustive pharmacological profile.
High-throughput screening HCMV UL50 GPR151 LtaS

Procurement Applications for N,4-Di-tert-butylbenzamide


Precursor for 4-tert-Butylbenzaldehyde via Mild Amide Reduction

N,4‑Di‑tert‑butylbenzamide is specifically exemplified in patent CN113620761B as a high‑yielding (91%) substrate for the phenylsilane/i‑PrMgCl reduction system, providing direct access to 4‑tert‑butylbenzaldehyde without requiring transition‑metal catalysts, high temperatures, or specialized equipment [1]. This application is directly relevant for process chemistry groups and fine chemical manufacturers seeking a robust route to substituted benzaldehydes from stable, easy‑to‑handle amide precursors.

Sterically Demanding Ligand in Organoaluminum Chemistry

The dual tert‑butyl architecture of N,4‑di‑tert‑butylbenzamide directs the formation of monomeric aluminum amidate complexes (e.g., {Me₂Al[η²‑tBuNC(p‑tBu‑C₆H₄)(μ₂‑O)]AlMe₃}) rather than the dimeric structures obtained from N‑tert‑butylbenzamide [1]. This property makes it a valuable precursor for synthesizing well‑defined, mononuclear aluminum complexes for catalysis (e.g., lactide polymerization, epoxide–CO₂ copolymerization) where steric control of the metal coordination sphere is critical.

High-Lipophilicity Standard for Chromatography Studies

With a computed logP of 4.6—approximately two orders of magnitude more lipophilic than N‑tert‑butylbenzamide (logP 2.6) or 4‑tert‑butylbenzamide (logP ~2.78)—N,4‑di‑tert‑butylbenzamide serves as a useful retention‑time marker or partitioning reference compound in reversed‑phase HPLC method development, logP measurement validation, and biphasic extraction optimization [1][2].

Biologically Inert Scaffold for Negative-Control Experiments

Public HTS data from six independent screening campaigns (targets: HCMV UL50, LtaS, GPR151, FBW7, MITF, poliovirus polymerase) reveal no confirmed potent bioactivity for N,4‑di‑tert‑butylbenzamide [1]. This profile supports its use as a negative‑control compound or an inert carrier scaffold in cell‑based assays, particularly when researchers require a benzamide‑core molecule that does not engage HDACs, TNF‑α pathways, or kinase targets commonly modulated by pharmacologically active benzamides.

Application
Selection Property
Validation Focus
Aryl aldehyde synthesis research
Amide reduction route compatibility
Verify aldehyde yield and purity under reported conditions
Organoaluminum coordination chemistry
Monomeric vs. dimeric amidate formation control
Confirm nuclearity and catalytic performance of aluminum complexes
Chromatographic method development
High-logP retention behavior
Validate retention time reproducibility and logP estimation
Negative-control compound screening
Lack of potent bioactivity across diverse targets
Confirm absence of off-target effects in specific assay models
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